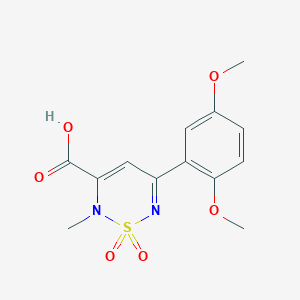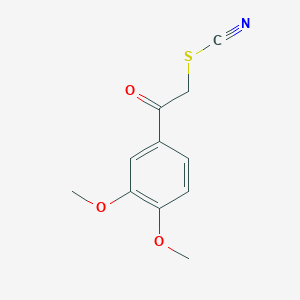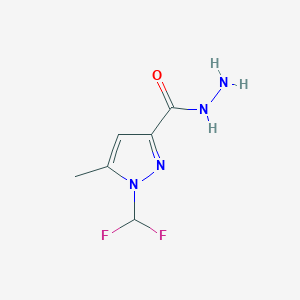
1,3-Dichloro-5-methyl-2-nitrobenzene
Vue d'ensemble
Description
1,3-Dichloro-5-methyl-2-nitrobenzene is an organic compound with the formula C7H5Cl2NO2 . It is one of several isomeric dichloronitrobenzenes . It is an off-white solid that is soluble in conventional organic solvents .
Synthesis Analysis
The compound can be prepared by oxidation of 2,6-dichloroaniline using peroxytrifluoroacetic acid .Molecular Structure Analysis
The molecular structure of 1,3-Dichloro-5-methyl-2-nitrobenzene is represented by the formula C7H5Cl2NO2 . The InChI code for this compound is 1S/C7H5Cl2NO2/c1-4-2-5(8)7(10(11)12)6(9)3-4/h2-3H,1H3 .Chemical Reactions Analysis
1,3-Dichloro-5-methyl-2-nitrobenzene was used as an internal standard in the 1H nuclear magnetic resonance spectroscopic method for the assay of phenylbutazone and oxyphenbutazone .Physical And Chemical Properties Analysis
1,3-Dichloro-5-methyl-2-nitrobenzene is an off-white solid . It has a molecular weight of 206.03 . It is soluble in conventional organic solvents .Applications De Recherche Scientifique
Structural and Computational Analysis
1,3-Dichloro-5-nitrobenzene has been studied for its unique intermolecular interactions in crystal structures. Researchers Bosch, Bowling, and Speetzen (2022) found that the size of the halogen atom in such compounds significantly affects nonbonded close contacts between molecules, leading to different types of interactions like π-stacked, halogen...O(nitro), and C-H...O(nitro) interactions (Bosch, Bowling, & Speetzen, 2022).
Crystallography Studies
The crystalline structure of related compounds, such as 2,6-Dichloro-4-nitrotoluene, has been investigated, revealing insights into molecular arrangement and interactions. Medjroubi et al. (2017) reported that the nitro group in such compounds is slightly inclined to the benzene ring, influencing the overall molecular structure (Medjroubi et al., 2017).
Electrophilic Aromatic Substitution
The behavior of 1,3-dichloro-2-nitrobenzene in electrophilic aromatic substitution reactions has been a topic of interest. Melhuish, Moodie, Payne, and Schofield (1988) studied its reaction yields and kinetics in different acidic environments, providing valuable insights into its chemical reactivity (Melhuish et al., 1988).
Dissociative Electron Attachment Studies
Research on nitrobenzene derivatives, including chloronitrobenzene variants, has been conducted to understand their behavior in electron attachment processes. Asfandiarov et al. (2007) explored the formation of negative ions in these compounds, contributing to the understanding of their electronic properties (Asfandiarov et al., 2007).
Solubility and Chemical Interaction Studies
Abraham model solute descriptors for dichloronitrobenzenes have been calculated based on their solubilities in various solvents. Brumfield et al. (2015) utilized experimental data to derive these descriptors, aiding in the prediction of solute-solvent interactions (Brumfield et al., 2015).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and getting medical advice/attention if skin or eye irritation occurs .
Orientations Futures
Propriétés
IUPAC Name |
1,3-dichloro-5-methyl-2-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-4-2-5(8)7(10(11)12)6(9)3-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAILBXQTJDSFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-5-methyl-2-nitrobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[2-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-inden-2-yl]methyl}amine](/img/structure/B3025277.png)












![[3-(3,4-Dichlorophenoxy)phenyl]sulfonyl chloride](/img/structure/B3025299.png)